molecular formula C5H14N2 B081917 N-Methylputrescine CAS No. 14475-60-6

N-Methylputrescine

Cat. No. B081917
CAS RN: 14475-60-6
M. Wt: 102.18 g/mol
InChI Key: RMIVMBYMDISYFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Methylputrescine is synthesized from putrescine, primarily through the action of putrescine N-methyltransferase (PMT). This enzyme catalyzes the S-adenosylmethionine (SAM) dependent methylation of putrescine to produce N-methylputrescine, a key intermediate in the biosynthesis of nicotine and other alkaloids in plants like tobacco and Datura stramonium (Biastoff, Brandt, & Dräger, 2009).

Molecular Structure Analysis

The molecular structure of N-methylputrescine has been characterized through various spectroscopic methods. The structural details are critical for understanding its role in the biosynthetic pathway of alkaloids. Unfortunately, specific studies detailing its molecular structure were not found in the current literature search.

Chemical Reactions and Properties

N-Methylputrescine undergoes oxidation to form N-methylpyrrolinium salt, a reaction catalyzed by N-methylputrescine oxidase. This oxidative deamination is a critical step in alkaloid biosynthesis (Mizusaki, Tanabe, Noguchi, & Tamaki, 1972).

Scientific Research Applications

  • Role in Nicotine and Tropane Alkaloid Biosynthesis : N-Methylputrescine is a precursor in the biosynthesis of nicotine and tropane alkaloids, as demonstrated in studies involving tobacco and other plants (Mizusaki, Tanabe, Noguchi, & Tamaki, 1972). The enzymatic conversion of N-methylputrescine to N-methylpyrrolinium salt is a critical step in this pathway.

  • Enzymatic Activities Involving N-Methylputrescine : Various enzymes, such as N-methylputrescine oxidase and putrescine N-methyltransferase, play crucial roles in the conversion of N-methylputrescine to other compounds. These enzymes have been characterized in different plants like tobacco and Hyoscyamus niger (Heim, Sykes, Hildreth, Sun, Lu, & Jelesko, 2007).

  • Metabolic Engineering for Alkaloid Production : Genetic manipulation, such as overexpressing genes related to N-methylputrescine synthesis, can enhance the production of alkaloids in plants. This has implications for the production of pharmacologically important compounds (Moyano, Fornalé, Palazón, Cusido, Bagni, & Piñol, 2002).

  • Applications in Pharmaceutical Alkaloid Production : The role of N-methylputrescine in the biosynthesis of pharmaceutical alkaloids, such as hyoscyamine, is significant. Research in this area contributes to understanding and potentially enhancing the production of these valuable compounds (Geng, Zhao, Yang, Zhang, Bai, Zeng, Zhang, Liu, Lan, Chen, & Liao, 2018).

  • Characterization and Purification of Related Enzymes : Efforts have been made to purify and characterize enzymes like N-methylputrescine oxidase, which are crucial in N-methylputrescine metabolism. This research aids in understanding the molecular basis of alkaloid biosynthesis (McLauchlan, McKee, & Evans, 1993).

  • Study of Enzymatic Stereoselectivity : Research on the stereoselectivity of enzymes involved in the oxidation of N-methylputrescine to pyrrolinium ion in plants like Erythroxylum coca provides insights into the detailed biochemical pathways of alkaloid biosynthesis (Hoye, Bjorklund, Koltun, & Renner, 2000).

  • Discovery of Biosynthetic Pathways : Understanding the biosynthesis of N-methylputrescine and its role in alkaloid production has been a focus of research, leading to discoveries of key metabolic pathways in various plants (Hashimoto, Mitani, & Yamada, 1990).

Future Directions

The future directions in the research of N-Methylputrescine could involve further exploration of its role in the biosynthesis of tropane alkaloids . Additionally, the potential for biotechnological production of these compounds could be investigated .

properties

IUPAC Name

N'-methylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIVMBYMDISYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310169
Record name N1-Methyl-1,4-butanediamine
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Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Methylputrescine

CAS RN

14475-60-6
Record name N1-Methyl-1,4-butanediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=14475-60-6
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Record name 1,4-Butanediamine, N-methyl-
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Record name N1-Methyl-1,4-butanediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-aminobutyl)(methyl)amine
Source European Chemicals Agency (ECHA)
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Record name N-METHYL-1,4-DIAMINOBUTANE
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Record name N-Methylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
883
Citations
NJ Walton, RJ Robins, ACJ Peerless - Planta, 1990 - Springer
… The activities of enzymes related to the biosynthesis of N-methylputrescine, a precursor of … is an unlikely intermediate in the formation of N-methylputrescine. The activity of putrescine-N-…
Number of citations: 83 link.springer.com
S Biastoff, W Brandt, B Dräger - Phytochemistry, 2009 - Elsevier
… N-methylputrescine (NMP) and S-adenosylhomocysteine (SAH) (Fig. 1). N-Methylputrescine is … The PMT product N-methylputrescine was also detected in tuber sprouts of Solanum …
Number of citations: 84 www.sciencedirect.com
M Naconsie, K Kato, T Shoji… - Plant and Cell …, 2014 - academic.oup.com
… N-methylputrescine … N-methylputrescine, compared with wild-type NtDAO1 (Table 1), indicating that the mutated residue contributes to the substrate preference for N-methylputrescine …
Number of citations: 65 academic.oup.com
S Mizusaki, Y Tanabe, M Noguchi, E Tamaki - Phytochemistry, 1972 - Elsevier
… nicotine involves N-methylputrescine as an intermediate and N-methylputrescine may serve … However, the enzymic synthesis of 4-methylaminobutanal from N-methylputrescine by a cell …
Number of citations: 99 www.sciencedirect.com
D O. Alonso Garrido, G Buldain… - The Journal of Organic …, 1984 - ACS Publications
IV-Methylputrescine 3 (Scheme I) has been extensively used as a biosynthetic precursor of the nicotine and tro-pane alkaloids. 1, 2 It is also a natural product, since it is formed in …
Number of citations: 16 pubs.acs.org
S Mizusaki, Y Tanabe, M Noguchi… - Plant and Cell …, 1973 - academic.oup.com
… amino group of N-methylputrescine are responsible … N-methylputrescine oxidase. We previously reported the occurrence of putrescine N-methyltransferase (4) and N-methylputrescine …
Number of citations: 143 academic.oup.com
HW Dudley, WV Thorpe - Biochemical Journal, 1925 - ncbi.nlm.nih.gov
… On benzoylation in the ordinary way the base gives dibenzoyl-N-methylputrescine. N-Methylputrescine dihydrochloride. The syrupy monobenzoyl-N-methylputrescine is hydrolysed by …
Number of citations: 9 www.ncbi.nlm.nih.gov
A Katoh, T Shoji, T Hashimoto - Plant and Cell Physiology, 2007 - academic.oup.com
… of N -methylputrescine, catalyzed by N -methylputrescine … a homodimer and deaminated N -methylputrescine more efficiently than … The product N -methylputrescine is then deaminated …
Number of citations: 161 academic.oup.com
F Feth, KG Wagner - Physiologia Plantarum, 1989 - Wiley Online Library
… with o-phthaldialdehyde, putrescine and N-methylputrescine with dansyl chloride and the … methyltransferase (EC 2.1,1.53) and N-methylputrescine oxidase were determined. Both the …
Number of citations: 11 onlinelibrary.wiley.com
T Hashimoto, Y Yukimune, Y Yamada - Planta, 1989 - Springer
… Thereafter, the free N-methylputrescine content of the roots increased and was followed by an increase in alkaloid content (mostly hyoscyamine). The amounts of arginine and, …
Number of citations: 99 link.springer.com

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